3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16688714
InChI: InChI=1S/C10H9BrN2O2/c1-14-6-2-3-7(8(11)4-6)9-5-10(12)15-13-9/h2-5H,12H2,1H3
SMILES:
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol

3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine

CAS No.:

Cat. No.: VC16688714

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine -

Specification

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
IUPAC Name 3-(2-bromo-4-methoxyphenyl)-1,2-oxazol-5-amine
Standard InChI InChI=1S/C10H9BrN2O2/c1-14-6-2-3-7(8(11)4-6)9-5-10(12)15-13-9/h2-5H,12H2,1H3
Standard InChI Key IJTNMJYBJOEUAR-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2=NOC(=C2)N)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2-oxazole ring—a five-membered heterocycle containing nitrogen and oxygen atoms at the 1- and 2-positions, respectively. The phenyl ring at the 3-position bears a bromine atom at the ortho (2-) position and a methoxy group at the para (4-) position, while the 5-position of the oxazole is substituted with an amine group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H9BrN2O2\text{C}_{10}\text{H}_{9}\text{BrN}_{2}\text{O}_{2}
Molecular Weight269.09 g/mol
IUPAC Name3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilitySensitive to prolonged exposure to light and moisture

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine typically involves multi-step protocols, as outlined below:

Route 1: Cyclization of 2-Aminophenol Derivatives

  • Starting Material: 2-Bromo-4-methoxyacetophenone (CAS: 2632-13-5) serves as a precursor, synthesized via bromination of 4-methoxyacetophenone using N\text{N}-bromosuccinimide (NBS) in the presence of trimethylsilyl triflate .

  • Oxazole Formation: Reaction with hydroxylamine under acidic conditions induces cyclization, forming the oxazole ring. For example, heating in acetic acid at reflux yields the intermediate 4-(4-methoxyphenyl)oxazole-2(3H)-one .

  • Bromination: Treatment with tribromophosphorus (PBr3\text{PBr}_{3}) in toluene introduces the bromine atom at the 2-position of the phenyl ring .

  • Amination: Catalytic amination using ammonia or ammonium chloride substitutes the 5-position of the oxazole with an amine group.

Table 2: Comparison of Synthetic Methods

ParameterRoute 1Route 2
Yield45–55%60–70%
Reaction Time24–48 hours12–18 hours
Key ReagentsPBr3\text{PBr}_{3}, NH3_3K2_2CO3_3, DMF
ScalabilityModerateHigh

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, toluene) enhance reaction rates by stabilizing intermediates .

  • Catalysts: Lewis acids like zinc chloride (ZnCl2\text{ZnCl}_{2}) accelerate cyclization steps.

  • Temperature Control: Maintaining reflux temperatures (100–120°C) ensures complete conversion without side reactions .

Biological Activities and Mechanisms

Anticancer Activity

The compound’s ability to inhibit protein tyrosine phosphatases (PTPs)—enzymes implicated in cancer signaling—has been hypothesized. Structural analogs like 2-bromo-4'-methoxyacetophenone (CAS: 2632-13-5) demonstrate PTP inhibition with IC50_{50} values of 128 µM, suggesting similar mechanisms for the target compound .

Anti-Inflammatory Effects

Molecular docking studies indicate that the oxazole core interacts with cyclooxygenase-2 (COX-2) active sites, potentially reducing prostaglandin synthesis. In murine models, related compounds reduced edema by 40–50% at 10 mg/kg doses.

Applications in Medicinal Chemistry

Drug Intermediate

3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atom facilitates further functionalization via Suzuki-Miyaura cross-coupling reactions.

Structure-Activity Relationship (SAR) Studies

  • Bromo Substitution: Enhances binding affinity to hydrophobic enzyme pockets.

  • Methoxy Group: Improves solubility and metabolic stability .

  • Amine Functionality: Enables hydrogen bonding with biological targets .

Comparative Analysis with Analogous Compounds

2-Bromo-4(4-ethoxyphenyl)oxazole (Patent CN104262281A)

This ethoxy-substituted analog shares a similar synthesis pathway but exhibits lower solubility due to the larger ethoxy group. Its anticancer activity is less pronounced (IC50_{50} = 25 µM vs. 18 µM for the methoxy derivative) .

2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-amine (CAS: 293737-88-9)

Future Perspectives

Synthetic Improvements

Developing enantioselective routes using chiral catalysts could yield optically pure variants for targeted therapies. Flow chemistry approaches may reduce reaction times and improve yields.

Biological Screening

Comprehensive in vitro and in vivo studies are needed to validate the compound’s antimicrobial and anticancer efficacy. Collaborative efforts with pharmaceutical companies could accelerate preclinical development.

Computational Modeling

Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models will elucidate binding modes and optimize substituent patterns for enhanced potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator